molecular formula C13H14Cl2N4O2S2 B2724103 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097897-47-5

2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No. B2724103
CAS RN: 2097897-47-5
M. Wt: 393.3
InChI Key: JXVSOIIJXWJJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases. Synthesis Method: The synthesis of TAK-659 involves several steps, starting with the reaction of 2,6-dichlorobenzene-1-sulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine. This is followed by the reaction with sodium hydride and the addition of 2,6-dichlorobenzoyl chloride to yield the final product. The synthesis has been optimized to achieve high yields and purity. Scientific Research Application: TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has shown potent anti-tumor activity and has been well-tolerated. Clinical trials have also been conducted to evaluate the safety and efficacy of TAK-659 in patients with CLL, MCL, and other B-cell malignancies. Mechanism of Action: TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are involved in cell survival and proliferation. Inhibition of BTK also leads to the disruption of B-cell receptor signaling and the inhibition of B-cell activation and proliferation. Biochemical and Physiological Effects: TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and to inhibit the growth and survival of these cells. It has also been shown to inhibit the proliferation and activation of normal B-cells. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing. Advantages and Limitations for Lab Experiments: TAK-659 has several advantages as a research tool, including its potency and selectivity for BTK, its good pharmacokinetic profile, and its well-established mechanism of action. However, there are also some limitations to its use, including its cost and the need for specialized equipment and expertise for its synthesis and handling. Future Directions: There are several potential future directions for the development and use of TAK-659. These include the evaluation of its efficacy in combination with other drugs, such as immune checkpoint inhibitors, and the exploration of its potential in other B-cell malignancies and autoimmune diseases. Further research is also needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to the query chemical have been studied for their antimicrobial properties. For instance, sulfonamides incorporating heterocyclic moieties like thiadiazoles have demonstrated antimicrobial activity, suggesting potential applications in combating microbial infections. Research on new heterocycles based on sulfonamido pyrazole derivatives highlighted their synthesis and antimicrobial activity, providing a foundation for further exploration in this domain (El‐Emary, Al-muaikel, & Moustafa, 2002).

Catalysis in Synthesis

Sulfonamide derivatives have also been utilized as efficient catalysts in synthetic chemistry. For example, dibromo-chloro thiadiazine sulfonamides have been applied as homogeneous catalysts for the one-pot synthesis of various heterocyclic compounds, indicating their role in facilitating chemical transformations under aqueous conditions (Khazaei et al., 2015).

Inhibition of Enzymatic Activity

Research into sulfonamide compounds incorporating piperidine and thiadiazole moieties has shown significant inhibition of carbonic anhydrase isozymes, which are critical for various physiological functions. Such studies indicate the potential therapeutic applications of these compounds in treating conditions associated with aberrant enzyme activity (Alafeefy et al., 2015).

properties

IUPAC Name

2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O2S2/c14-10-2-1-3-11(15)13(10)23(20,21)18-9-4-6-19(7-5-9)12-8-16-22-17-12/h1-3,8-9,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVSOIIJXWJJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.